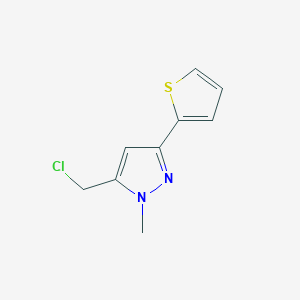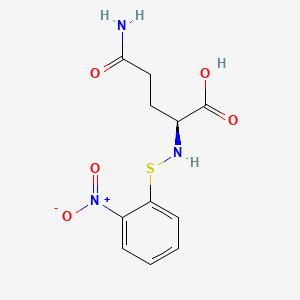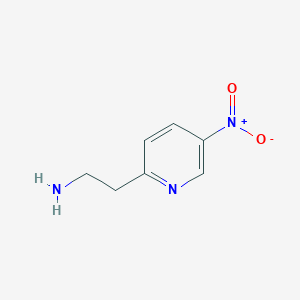
8-Methylquinoline-4-carboxylic acid
Overview
Description
8-Methylquinoline-4-carboxylic acid (8-MQC) is an organic compound that has been studied extensively in the scientific community due to its ability to interact with proteins and other molecules. 8-MQC has a wide variety of applications in scientific research, ranging from its use as a biochemical reagent to its potential as a therapeutic agent.
Scientific Research Applications
Synthesis and Derivative Formation
- Derivative Synthesis : Derivatives of 8-methylquinoline-5-carboxylic acid (a close analogue) have been synthesized, demonstrating its potential as a base compound for creating various chemical derivatives (Gracheva, Kovel'man, & Tochilkin, 1982).
- Bromination Studies : The compound has been studied for its bromination reactions, providing insights into its chemical reactivity and potential for further chemical modification (Gracheva & Tochilkin, 1980).
Chemical Reactions and Properties
- Colorimetric Reagent for Ruthenium : 5-Hydroxyquinoline-8-carboxylic acid, derived from 8-methylquinoline, serves as a colorimetric reagent for ruthenium, highlighting its use in metal ion detection and analysis (Breckenridge & Singer, 1947).
- Photodegradation in Herbicides : Studies on the photodegradation of herbicides related to quinolinecarboxylic acids, such as 7-chloro-3-methylquinoline-8-carboxylic acid, shed light on its environmental fate and behavior under different irradiation conditions (Pinna & Pusino, 2012).
Applications in Organic Chemistry and Materials Science
- Palladium-Catalyzed Reactions : Research on palladium-catalyzed reactions involving carboxylic acid derivatives indicates the compound's potential in organic synthesis and catalysis (Shabashov & Daugulis, 2010).
- Ligand in Metal Complexes : The compound acts as a ligand in nickel complexes, showing its application in coordination chemistry and possibly in material science (Henríquez et al., 2021).
Biomedical Research
- Antibacterial Activities : A study on the antibacterial activities of related quinoline-3-carboxylic acids, where a methyl group is positioned at the 8-location, demonstrates the potential of these compounds in antimicrobial research (Miyamoto et al., 1990).
Mechanism of Action
Target of Action
Quinoline derivatives have been known to interact with a variety of biological targets, contributing to their diverse therapeutic activities .
Mode of Action
Quinoline derivatives are known to interact with their targets in various ways, leading to changes in cellular functions
Biochemical Pathways
Quinoline derivatives are known to influence a range of biochemical pathways, leading to diverse downstream effects . More research is required to identify the specific pathways influenced by 8-Methylquinoline-4-carboxylic acid.
Result of Action
Quinoline derivatives are known to have a broad range of biological activities, including antimicrobial, anticancer, and antifungal effects
Biochemical Analysis
Biochemical Properties
Quinoline derivatives have been known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific functional groups present in the quinoline derivative.
Cellular Effects
Quinoline derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Quinoline derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
properties
IUPAC Name |
8-methylquinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-7-3-2-4-8-9(11(13)14)5-6-12-10(7)8/h2-6H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHMYOJAIEQCUQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20615751 | |
| Record name | 8-Methylquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20615751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
816448-09-6 | |
| Record name | 8-Methylquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20615751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Methyl 2-(4-bromophenyl)imidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B1612142.png)







![4-Chloro-7-cyclopentyl-5-iodo-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1612152.png)
![[4-(2,2,2-Trifluoroethoxy)phenyl]acetic acid](/img/structure/B1612154.png)